7-Hydroxyfluphenazine
Overview
Description
7-Hydroxyfluphenazine is a significant metabolite of fluphenazine, a phenothiazine antipsychotic medication. The identification of 7-hydroxyfluphenazine as a major metabolite in dogs and rhesus monkeys highlights its importance in the metabolic pathway of fluphenazine. The isolation and identification methodologies involve solvent extraction, column chromatography, preparative TLC, mass spectral data, and NMR spectroscopy. These techniques have confirmed the hydroxylation at the C-7 position of the phenothiazine ring system, distinguishing it from other possible hydroxylated metabolites (Dreyfuss & Cohen, 1971).
Synthesis Analysis
The synthesis of 7-hydroxyfluphenazine and its analogs involves a series of chemical reactions aimed at introducing a hydroxyl group at the 7th position of the phenothiazine core. Techniques used in the synthesis include reactions such as F-C reaction, Claisen-Schmidt cyclization, and hydrolysis. These methods yield significant insights into the chemical synthesis pathways that can be utilized to produce 7-hydroxyfluphenazine and its derivatives with a focus on achieving high purity and yield (Nodiff et al., 1981).
Scientific Research Applications
Metabolite Identification and Characterization
- 7-Hydroxyfluphenazine is identified as a major metabolite of fluphenazine in dogs and rhesus monkeys, isolated from feces and characterized by mass spectral data and NMR spectroscopy, indicating hydroxylation on the phenothiazine ring system (Dreyfuss & Cohen, 1971).
Radioimmunoassay Development
- A specific radioimmunoassay (RIA) was developed for 7-hydroxyfluphenazine, an active metabolite of fluphenazine, enabling the determination of its plasma levels in patients treated with fluphenazine (Aravagiri et al., 1994).
Phase I and Phase II Metabolite Studies
- In rat bile following fluphenazine administration, 7-hydroxyfluphenazine was identified as a phase-I metabolite, along with intact glucuronide and sulfate conjugates as phase-II metabolites, providing direct evidence of these metabolites (Jackson et al., 1991).
Glucuronide Metabolites Analysis
- Biosynthesis studies of 7-hydroxyfluphenazine glucuronide were conducted, with findings indicating no conjugation at the primary alcohol group of fluphenazine, suggesting a low susceptibility of its side-chain to glucuronidation (Jackson, Hubbard, & Midha, 1991).
Kinetic Studies in Humans
- Methods were developed to study fluphenazine kinetics in humans, identifying 7-hydroxyfluphenazine as a principal metabolite in plasma, urine, and feces after fluphenazine administration (Whelpton & Curry, 1976).
Analytical Standards for Metabolite Identification
- Syntheses of 7-hydroxy derivatives of psychotropic drugs, including fluphenazine, were described to create analytical standards for identifying these metabolites in biological materials (Nodiff et al., 1981).
Future Directions
properties
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSDQAFEIGVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186756 | |
Record name | 7-Hydroxyfluphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyfluphenazine | |
CAS RN |
33098-48-5 | |
Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyfluphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyfluphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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